Cas no 1260850-39-2 ((3-methylcyclopentyl)hydrazine)

(3-methylcyclopentyl)hydrazine 化学的及び物理的性質
名前と識別子
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- 1-(3-Methylcyclopentyl)hydrazine
- 1-((3R)-3-METHYLCYCLOPENTYL)HYDRAZINE
- (3-methylcyclopentyl)hydrazine
-
- MDL: MFCD09745208
- インチ: 1S/C6H14N2/c1-5-2-3-6(4-5)8-7/h5-6,8H,2-4,7H2,1H3
- InChIKey: IKMMUVYSVDIQEB-UHFFFAOYSA-N
- ほほえんだ: N(C1CCC(C)C1)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 72.9
- トポロジー分子極性表面積: 38
(3-methylcyclopentyl)hydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357598-250mg |
(3-Methylcyclopentyl)hydrazine |
1260850-39-2 | 95% | 250mg |
¥28594.00 | 2024-08-09 | |
Enamine | EN300-276427-5.0g |
(3-methylcyclopentyl)hydrazine |
1260850-39-2 | 5g |
$3852.0 | 2023-06-06 | ||
Enamine | EN300-276427-0.5g |
(3-methylcyclopentyl)hydrazine |
1260850-39-2 | 0.5g |
$1275.0 | 2023-09-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357598-1g |
(3-Methylcyclopentyl)hydrazine |
1260850-39-2 | 95% | 1g |
¥35856.00 | 2024-08-09 | |
Enamine | EN300-276427-0.05g |
(3-methylcyclopentyl)hydrazine |
1260850-39-2 | 0.05g |
$1115.0 | 2023-09-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357598-100mg |
(3-Methylcyclopentyl)hydrazine |
1260850-39-2 | 95% | 100mg |
¥31557.00 | 2024-08-09 | |
Enamine | EN300-276427-0.1g |
(3-methylcyclopentyl)hydrazine |
1260850-39-2 | 0.1g |
$1169.0 | 2023-09-10 | ||
Enamine | EN300-276427-10g |
(3-methylcyclopentyl)hydrazine |
1260850-39-2 | 10g |
$5712.0 | 2023-09-10 | ||
Enamine | EN300-276427-10.0g |
(3-methylcyclopentyl)hydrazine |
1260850-39-2 | 10g |
$5712.0 | 2023-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357598-50mg |
(3-Methylcyclopentyl)hydrazine |
1260850-39-2 | 95% | 50mg |
¥24079.00 | 2024-08-09 |
(3-methylcyclopentyl)hydrazine 関連文献
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Qi Shao,Jun Chen,Weiya Zhou,Xiaodong Chen,Sishen Xie Energy Environ. Sci., 2012,5, 8726-8733
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
(3-methylcyclopentyl)hydrazineに関する追加情報
Recent Advances in the Application of (3-methylcyclopentyl)hydrazine and Compound 1260850-39-2 in Chemical Biology and Pharmaceutical Research
In recent years, the chemical biology and pharmaceutical research fields have witnessed significant advancements in the development and application of novel compounds, particularly (3-methylcyclopentyl)hydrazine and the compound with CAS number 1260850-39-2. These compounds have garnered attention due to their potential therapeutic applications and unique chemical properties. This research brief aims to summarize the latest findings related to these compounds, focusing on their synthesis, biological activity, and potential applications in drug development.
(3-methylcyclopentyl)hydrazine, a hydrazine derivative, has been explored for its role as a building block in the synthesis of various pharmacologically active molecules. Recent studies have highlighted its utility in the development of inhibitors targeting specific enzymes involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated its incorporation into a series of compounds designed to inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. The study reported promising in vitro results, with several derivatives exhibiting potent inhibitory activity.
Compound 1260850-39-2, on the other hand, has emerged as a key intermediate in the synthesis of complex molecules with potential anticancer properties. A recent study in Bioorganic & Medicinal Chemistry Letters detailed the use of this compound in the development of small-molecule inhibitors targeting protein-protein interactions (PPIs) involved in cancer cell proliferation. The researchers utilized a structure-based drug design approach, leveraging the unique chemical scaffold of 1260850-39-2 to optimize binding affinity and selectivity. Preliminary results indicated significant inhibition of tumor growth in xenograft models, suggesting its potential as a lead compound for further development.
The synthesis and characterization of these compounds have also been a focal point of recent research. Advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), have been employed to confirm their structural integrity and purity. Additionally, computational modeling studies have provided insights into their molecular interactions and binding modes, further elucidating their mechanisms of action.
Despite these promising developments, challenges remain in the optimization of these compounds for clinical use. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to accelerate the translation of these findings into viable therapeutic options.
In conclusion, (3-methylcyclopentyl)hydrazine and compound 1260850-39-2 represent exciting avenues for research in chemical biology and drug discovery. Their unique chemical properties and biological activities make them valuable tools for understanding disease mechanisms and developing novel therapeutics. Continued investigation into their applications and optimization will undoubtedly contribute to the advancement of the field.
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